molecular formula C9H8BrN3O B137270 2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE CAS No. 147149-89-1

2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE

Cat. No.: B137270
CAS No.: 147149-89-1
M. Wt: 254.08 g/mol
InChI Key: NLYAFCDSBNSHPU-UHFFFAOYSA-N
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Description

2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit specific properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE typically involves the cyclization of appropriate precursors. A common method might include the reaction of 2-amino-5-bromo-6-methylbenzoic acid with formamide under acidic conditions to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolinones.

    Substitution: The bromine atom in the compound can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted quinazolinones.

Scientific Research Applications

2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to other biologically active quinazolinones.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, quinazolinones often interact with enzymes or receptors, modulating their activity. The presence of the amino, bromo, and methyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazolin-4(3H)-one: Lacks the bromo and methyl substituents.

    5-Bromo-2-methylquinazolin-4(3H)-one: Lacks the amino group.

    6-Methylquinazolin-4(3H)-one: Lacks the amino and bromo groups.

Uniqueness

2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE is unique due to the combination of its substituents, which may confer specific chemical reactivity and biological activity not seen in other quinazolinone derivatives.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-amino-5-bromo-6-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-4-2-3-5-6(7(4)10)8(14)13-9(11)12-5/h2-3H,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYAFCDSBNSHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438625
Record name 4(1H)-Quinazolinone,2-amino-5-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-89-1
Record name 4(1H)-Quinazolinone,2-amino-5-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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